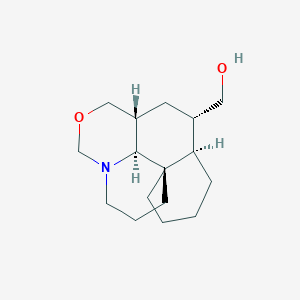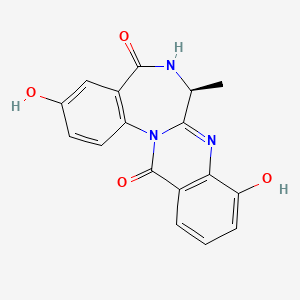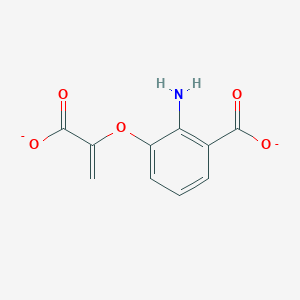
3-(1-Carboxylatovinyloxy)anthranilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-carboxylatovinyloxy)anthranilate is dicarboxylate anion of 3-(1-carboxyvinyloxy)anthranilic acid. It is a conjugate base of a 3-(1-carboxyvinyloxy)anthranilic acid.
Scientific Research Applications
Redox Chemistry and Iron Chelation : Anthranilic acid derivatives, including 3-hydroxyanthranilic acid, play a role in redox chemistry and iron chelation, which is significant for understanding their potential role in neurological disease development. These compounds inhibit the Fenton reaction by chelating iron and scavenging reactive oxygen species (ROS), with implications for diseases associated with elevated ROS levels (Chobot, Hadacek, Weckwerth, & Kubicová, 2015).
Neurological Applications : Studies on 3-hydroxyanthranilic acid in rat brain tissue have shown its role in the synthesis of quinolinic acid, an intermediate in the catabolic pathway of tryptophan to NAD. This has implications for understanding neurodegenerative phenomena and brain function (Foster, White, & Schwarcz, 1986).
Anti-inflammatory and Analgesic Properties : N-(3',4'-dimethoxycinnamonyl) anthranilic acid, a synthetic derivative, exhibits potent anti-inflammatory and analgesic properties, particularly in arthritis models. It shows potential for the treatment of rheumatoid and other forms of arthritis (Inglis et al., 2007).
Microbial Degradation Pathways : The degradation pathways of anthranilate in bacteria like Burkholderia cepacia have been explored, revealing novel insights into how these bacteria metabolize tryptophan through anthranilate (Chang, Mohseni, & Zylstra, 2003).
Synthesis in Yeast : Yeast strains have been engineered to synthesize tranilast and its analogs, demonstrating the potential for microbial production of these compounds. This has implications for the production of pharmaceuticals and therapeutics (Eudes et al., 2011).
Insecticidal Activity : Some anthranilic acid derivatives have been explored for their insecticidal activities, demonstrating potential for use in pest management (Liu et al., 2017).
Sustainable Production : Metabolic engineering in bacteria like Escherichia coli has been used to enhance the synthesis of anthranilate from glucose, offering a sustainable alternative for producing this valuable compound (Balderas-Hernández et al., 2009).
Organocatalysis : Anthranilic acids have been identified as effective catalysts for hydrazone and oxime formation, speeding up reactions used widely in molecular conjugation strategies (Crisalli & Kool, 2013).
properties
Product Name |
3-(1-Carboxylatovinyloxy)anthranilate |
|---|---|
Molecular Formula |
C10H7NO5-2 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-amino-3-(1-carboxylatoethenoxy)benzoate |
InChI |
InChI=1S/C10H9NO5/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4H,1,11H2,(H,12,13)(H,14,15)/p-2 |
InChI Key |
GGCPIKCAFSGNKM-UHFFFAOYSA-L |
Canonical SMILES |
C=C(C(=O)[O-])OC1=CC=CC(=C1N)C(=O)[O-] |
synonyms |
3-enolpyruvoylanthranilate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



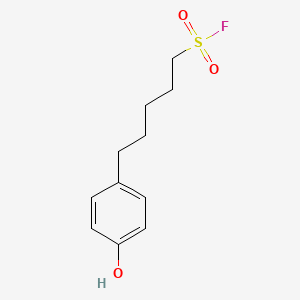
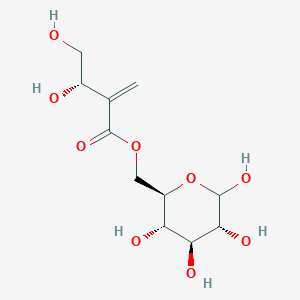
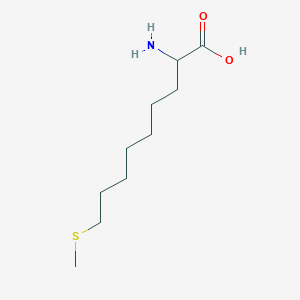
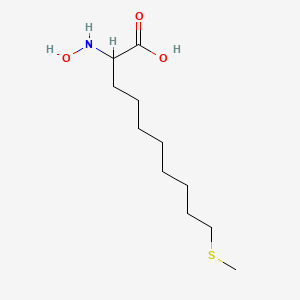

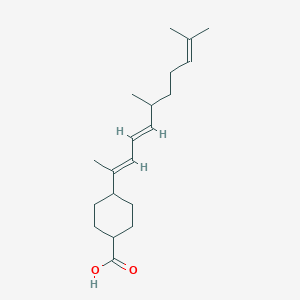

![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)
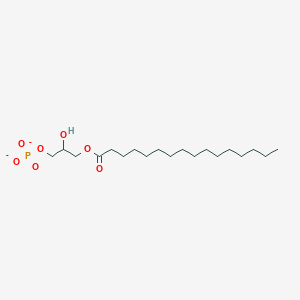
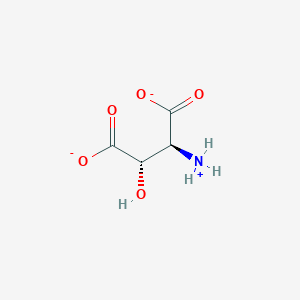
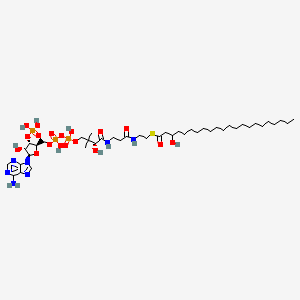
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
